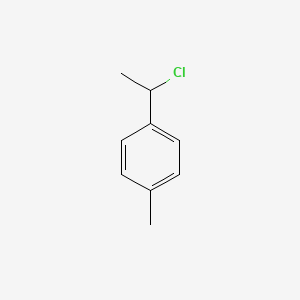
1-(1-Chloroethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-4-methylbenzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1-(1-Chloroethyl)-4-methylbenzene has several important applications in scientific research:
1. Organic Synthesis:
- It serves as an intermediate in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for further functionalization, making it valuable for creating various derivatives.
2. Biological Studies:
- The compound is investigated for its potential biological activity, including interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties or influence biological pathways, making it a candidate for further pharmacological studies .
3. Pharmaceutical Development:
- It is explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific diseases. The chloromethyl group can be modified to enhance biological activity or selectivity towards target enzymes or receptors .
4. Material Science:
- In polymer chemistry, this compound is used to produce specialty polymers and copolymers. Its incorporation into polymer matrices can impart unique properties such as increased thermal stability or enhanced mechanical strength.
Industrial Applications
In addition to its research applications, this compound has practical uses in various industries:
1. Specialty Chemicals Production:
- The compound is utilized in the manufacture of specialty chemicals, which are essential in sectors such as agriculture, cosmetics, and coatings. Its reactivity allows for the creation of tailored chemical products that meet specific industrial needs.
2. Environmental Studies:
- Recent studies have examined its environmental impact, particularly regarding its persistence and toxicity in ecological systems. Understanding these factors is crucial for assessing the safety and regulatory compliance of products containing this compound .
Case Study 1: Synthesis Optimization
A study demonstrated an improved method for synthesizing p-chloromethylstyrene with higher selectivity and reduced energy consumption during production. This method utilized advanced catalytic processes to enhance yields while minimizing waste products .
Research exploring the biological activity of this compound found that it exhibited significant antimicrobial effects against certain pathogens. Further investigations are ongoing to elucidate the mechanisms behind its activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H11Cl |
|---|---|
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
1-(1-chloroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 |
Clé InChI |
WQLQKKZHEUQVBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















